molecular formula C24H26N2O4S B7692348 N-(2,6-difluorophenyl)-4-methanesulfonamidobenzene-1-sulfonamide

N-(2,6-difluorophenyl)-4-methanesulfonamidobenzene-1-sulfonamide

Cat. No. B7692348
M. Wt: 438.5 g/mol
InChI Key: PDUKCZQNMAIHLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-4-methanesulfonamidobenzene-1-sulfonamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. Diflunisal has been found to be effective in treating various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. In

Mechanism of Action

Diflunisal inhibits the COX enzyme by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for pain and inflammation. Diflunisal has been found to be a selective COX-2 inhibitor, which means it targets the COX-2 enzyme more specifically than the COX-1 enzyme. This reduces the risk of gastrointestinal side effects that are commonly associated with N-(2,6-difluorophenyl)-4-methanesulfonamidobenzene-1-sulfonamides.
Biochemical and Physiological Effects:
Diflunisal has been found to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in various animal models of arthritis. Diflunisal has also been found to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative diseases. In addition, Diflunisal has been found to have neuroprotective properties and can protect against neuronal damage caused by ischemia and oxidative stress.

Advantages and Limitations for Lab Experiments

Diflunisal has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied and its mechanism of action is well understood. However, Diflunisal has some limitations. It has a low solubility in water, which can make it difficult to administer in some experiments. In addition, Diflunisal has been found to have some toxic effects on the liver and kidneys, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Diflunisal. One area of research is the development of new formulations of Diflunisal that can improve its solubility and bioavailability. Another area of research is the investigation of the neuroprotective properties of Diflunisal in human clinical trials. Finally, the use of Diflunisal as a potential treatment for other conditions, such as Alzheimer's disease and Parkinson's disease, is an area of active research.

Synthesis Methods

Diflunisal can be synthesized by the reaction between 2,6-difluorobenzene-1-sulfonyl chloride and 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

Diflunisal has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. Diflunisal has also been shown to have antioxidant properties and can scavenge free radicals that cause oxidative stress.

properties

IUPAC Name

2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18-14-19(2)16-21(15-18)26-31(28,29)23-10-8-22(9-11-23)30-17-24(27)25-13-12-20-6-4-3-5-7-20/h3-11,14-16,26H,12-13,17H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUKCZQNMAIHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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